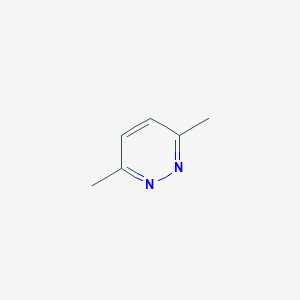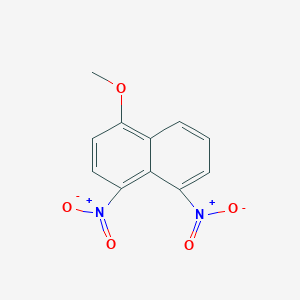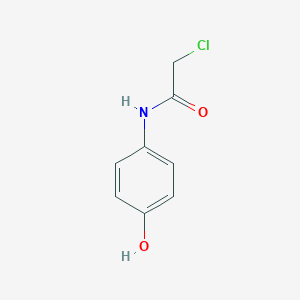
3,6-Diméthylpyridazine
Vue d'ensemble
Description
3,6-Dimethylpyridazine is a chemical compound with the molecular weight of 108.14 . It is a white to yellow powder or crystals or liquid .
Synthesis Analysis
The synthesis of 3,6-dimethylpyridazine involves an unexpected C-C bond cleavage in the absence of metal, which enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
The molecular structure of 3,6-Dimethylpyridazine is represented by the formula C6H8N2 . The InChI code for this compound is 1S/C6H8N2/c1-5-3-4-6(2)8-7-5/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
3,6-Dimethylpyridazine has a density of 1.0±0.1 g/cm3 . Its boiling point is 228.2±9.0 °C at 760 mmHg . The compound has a vapour pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.6±3.0 kJ/mol . The flash point is 100.4±11.7 °C .Applications De Recherche Scientifique
Synthèse Organique et Biologie Chimique
La 3,6-Diméthylpyridazine a été utilisée en synthèse organique et en biologie chimique, en mettant l'accent sur les développements récents . Les propriétés des pyridazinediones, leur construction et leur application dans divers domaines de la synthèse organique, de la chimie médicinale et de la biologie chimique ont été mises en évidence .
Réactions à Plusieurs Composants
La this compound a été utilisée dans des réactions à plusieurs composants . Ces réactions sont un type de réaction chimique dans laquelle trois réactifs ou plus se combinent pour former un produit .
Modification Sélective des Cystéines et des Disulfures
Ce composé a été utilisé pour la modification sélective des cystéines et des disulfures . Cela implique la modification sélective de ces acides aminés dans les peptides et les protéines .
Réaction avec les Électrophile
La this compound a été utilisée dans des réactions avec des électrophile . Les électrophile sont des espèces qui sont attirées par les électrons et qui peuvent accepter une paire d'électrons afin de former une liaison chimique .
Formation de Dimères de 3,6-Pyridazinedione
Ce composé a été utilisé dans la formation de dimères de 3,6-pyridazinedione . Les dimères sont des structures chimiques formées à partir de deux sous-unités ou monomères similaires <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024"
Safety and Hazards
Propriétés
IUPAC Name |
3,6-dimethylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-3-4-6(2)8-7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVTUIRPHLSMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335759 | |
| Record name | 3,6-dimethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632-74-2 | |
| Record name | 3,6-dimethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dimethylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic route used to produce 3,6-dimethylpyridazine?
A1: The synthesis of 3,6-dimethylpyridazine, often unavailable commercially, is achieved through a three-step process. Starting with methyl acetoacetate (CH3COCH2COOCH2CH3), the compound undergoes cyclization with hydrazine hydrate followed by dehydrogenation reactions. This route is considered highly effective for obtaining 3,6-dimethylpyridazine. []
Q2: How is the structure of 3,6-dimethylpyridazine confirmed?
A2: The structure of synthesized 3,6-dimethylpyridazine is verified using spectroscopic techniques. Primarily, 1H Nuclear Magnetic Resonance (1H NMR) and electrospray ionization mass spectrometry (MS-ESI) are employed to characterize the compound and confirm its identity. []
Q3: Can 3,6-dimethylpyridazine be used as a precursor for other compounds?
A3: Yes, 3,6-dimethylpyridazine serves as a valuable starting material for synthesizing various derivatives. For instance, it reacts with bistrifluoromethyl-s-tetrazine to produce 4,5-dichloro-3,6-bistrifluoromethylpyridazine. This dichloro derivative can be further treated with potassium fluoride to yield perfluoro-3,6-dimethylpyridazine. []
Q4: Does the reactivity of methyl groups in 3,6-dimethylpyridazine 1-oxide differ from those in other pyridazine derivatives?
A4: Interestingly, the 3- and 6-methyl groups in 3,6-dimethylpyridazine 1-oxide exhibit similar reactivity. This contrasts with the reactivity pattern observed in 3,6-dichloropyridazine 1-oxide, where the two chlorine atoms display distinct reactivity. []
Q5: How does 3,6-dimethylpyridazine-4,5-dicarboxylic acid react with o-phenylenediamine?
A5: The reaction of diethyl 3,6-dimethylpyridazine-4,5-dicarboxylate with o-phenylenediamine in the presence of sodium hydride leads to the formation of 1,4-dimethyl-6,11-dihydropyridazino[4,5-c][1,6]benzodiazocine-5,12-dione. This compound can be further dehydrated to yield 1,4-dimethylpyridazino[4′,5′:3,4]pyrrolo[1,2-a]benzimidazol-11-one. []
Q6: What is the significance of 13C-15N spin-spin coupling constants in understanding the structure of 3,6-dimethylpyridazine?
A6: Analysis of 13C-15N nuclear spin-coupling constants (nJ(C-N)) in 3-methylpyridazine and 3,6-dimethylpyridazine provides insights into the influence of nitrogen lone pairs on coupling constants. The large positive values observed for 1J(C-N) in these compounds contrast sharply with pyridine, highlighting the structural differences and electronic environments. []
Q7: Can 3,6-dimethylpyridazine be used to synthesize complex ligands?
A7: Yes, 3,6-dimethylpyridazine serves as a starting point for synthesizing planar, π-conjugated pyridazine-based biscarbene ligands. These ligands, analogs of 1,10-phenanthroline, demonstrate flexibility in coordinating with transition metals like silver(I), copper(I), and rhodium(I). []
Q8: What unique reactions does 3,6-dimethylpyridazine undergo with dimethyl acetylenedicarboxylate?
A8: In acetonitrile, 3,6-dimethylpyridazine reacts with dimethyl acetylenedicarboxylate to primarily yield an azepino[1,2-b]pyridazine derivative. This reaction pathway diverges from that of other pyridazines like pyridazine and 3-methylpyridazine, which predominantly form pyrido[1,2-b]pyridazines under the same conditions. []
Q9: Can 3,6-dimethylpyridazine derivatives undergo spirocyclisation reactions?
A9: Yes, diethyl 3,6-dimethylpyridazine-4,5-dicarboxylate undergoes spirocyclisation with 1,3-diphenylguanidine in the presence of sodium hydride to yield a 6,9-dimethyl derivative of a diazaspirodecadiene. This reaction highlights the potential for synthesizing complex heterocyclic systems using 3,6-dimethylpyridazine derivatives. []
Q10: Has 3,6-dimethylpyridazine been investigated in the context of iron carbonyl complexes?
A10: While specific details are limited, research on iron carbonyl complexes involving both pyridazine and 3,6-dimethylpyridazine has been conducted. [] This suggests potential applications of these complexes in areas like catalysis or materials science.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B183131.png)

![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183134.png)

![2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B183137.png)





![3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid](/img/structure/B183145.png)

![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium](/img/structure/B183151.png)
